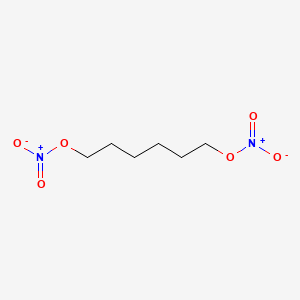
1,6-Hexanediol dinitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Hexanediol dinitrate is an organic compound with the molecular formula C₆H₁₂N₂O₆ and a molecular weight of 208.1693 g/mol It is a nitrate ester of 1,6-hexanediol, characterized by the presence of two nitrate groups attached to the terminal hydroxyl groups of the hexane chain
Preparation Methods
1,6-Hexanediol dinitrate can be synthesized through the nitration of 1,6-hexanediol. The nitration process typically involves the reaction of 1,6-hexanediol with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid . The reaction conditions must be carefully controlled to ensure the complete conversion of the hydroxyl groups to nitrate esters while minimizing side reactions and degradation of the product.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the continuous addition of 1,6-hexanediol to a nitrating mixture under controlled temperature and agitation to ensure uniform reaction and high yield .
Chemical Reactions Analysis
1,6-Hexanediol dinitrate undergoes several types of chemical reactions, including:
Oxidation: The nitrate groups in this compound can be oxidized under certain conditions, leading to the formation of various oxidation products.
Reduction: Reduction of this compound can result in the cleavage of the nitrate groups, yielding 1,6-hexanediol and other reduced products.
Substitution: The nitrate groups can be substituted by other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,6-Hexanediol dinitrate has several scientific research applications, including:
Materials Science: It is used in the synthesis of energetic materials and explosives due to its high energy content and stability.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 1,6-hexanediol dinitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator and plays a crucial role in various physiological processes. The molecular targets of nitric oxide include guanylate cyclase, which is activated by NO to produce cyclic guanosine monophosphate (cGMP), leading to vasodilation and other downstream effects .
Comparison with Similar Compounds
1,6-Hexanediol dinitrate can be compared with other nitrate esters such as nitroglycerin and pentaerythritol tetranitrate (PETN). While all these compounds share the presence of nitrate groups, they differ in their molecular structures and properties:
Nitroglycerin: A trinitrate ester of glycerol, widely used as an explosive and in medicine as a vasodilator.
Pentaerythritol Tetranitrate (PETN): A tetranitrate ester of pentaerythritol, known for its high explosive power and stability.
This compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties compared to other nitrate esters .
Properties
CAS No. |
3457-93-0 |
|---|---|
Molecular Formula |
C6H12N2O6 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
6-nitrooxyhexyl nitrate |
InChI |
InChI=1S/C6H12N2O6/c9-7(10)13-5-3-1-2-4-6-14-8(11)12/h1-6H2 |
InChI Key |
BQJMULPFAUGVGY-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCO[N+](=O)[O-])CCO[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


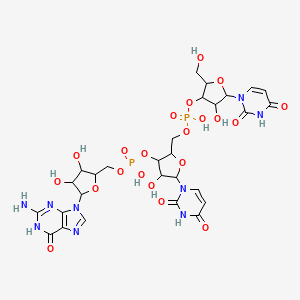
![ethyl N-[bis[(ethoxycarbonylamino)carbamothioylamino]phosphorylcarbamothioylamino]carbamate](/img/structure/B12655348.png)
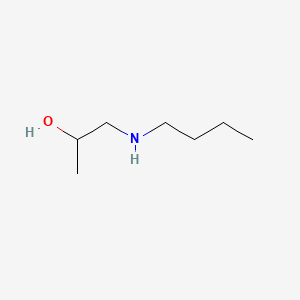


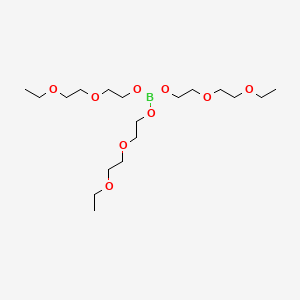
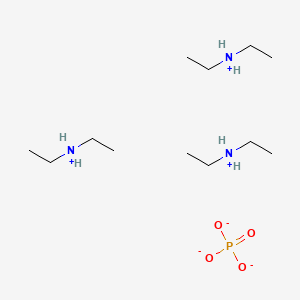
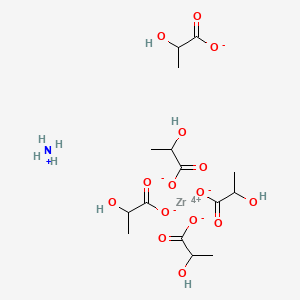

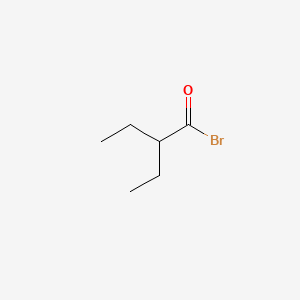
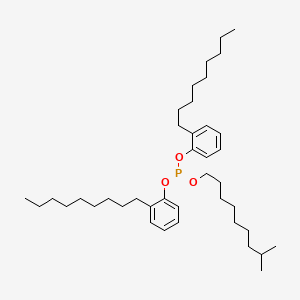
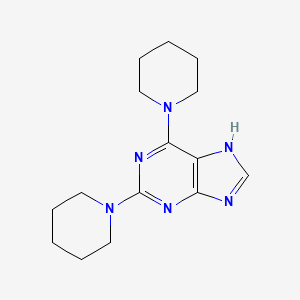

![3-[2-(Dodecyloxy)ethoxy]propylamine](/img/structure/B12655424.png)
